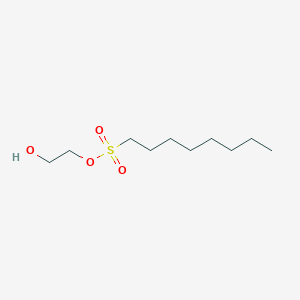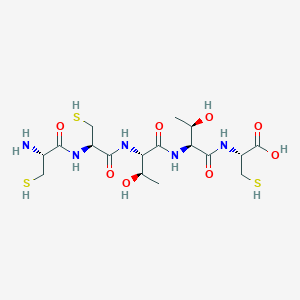
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine is a peptide composed of five amino acids: two cysteine residues and two threonine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The hydroxyl groups in threonine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles like alkyl halides can react with the hydroxyl groups in threonine residues.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated threonine residues.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine involves its ability to form disulfide bonds, which can influence protein structure and function. The cysteine residues can interact with other thiol-containing molecules, leading to the formation of stable disulfide-linked complexes. This property is crucial in protein folding and stabilization, as well as in the design of peptide-based therapeutics.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A single amino acid with a thiol group, involved in protein synthesis and metabolism.
L-Threonine: An essential amino acid with a hydroxyl group, important for protein synthesis.
L-Cysteinyl-L-cysteine: A dipeptide with two cysteine residues, known for its ability to form disulfide bonds.
L-Threonyl-L-threonine: A dipeptide with two threonine residues, involved in protein synthesis.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine is unique due to its combination of cysteine and threonine residues, which allows it to participate in both disulfide bond formation and nucleophilic substitution reactions. This dual functionality makes it a valuable compound for studying protein structure and designing bioactive peptides.
Properties
CAS No. |
918412-73-4 |
|---|---|
Molecular Formula |
C17H31N5O8S3 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H31N5O8S3/c1-6(23)11(15(27)20-10(5-33)17(29)30)22-16(28)12(7(2)24)21-14(26)9(4-32)19-13(25)8(18)3-31/h6-12,23-24,31-33H,3-5,18H2,1-2H3,(H,19,25)(H,20,27)(H,21,26)(H,22,28)(H,29,30)/t6-,7-,8+,9+,10+,11+,12+/m1/s1 |
InChI Key |
RFKWZQUOEWSHRF-GYKLTJCLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


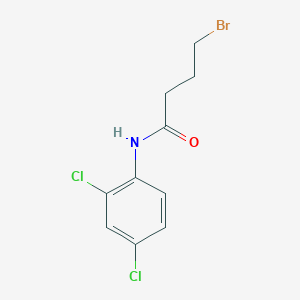
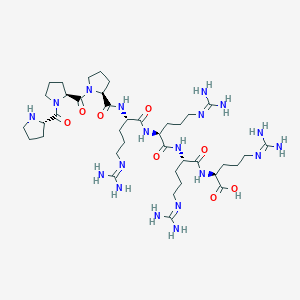
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)

![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
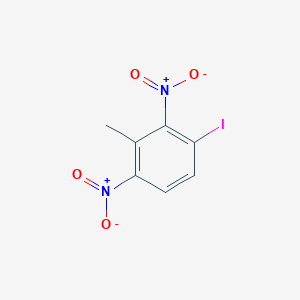
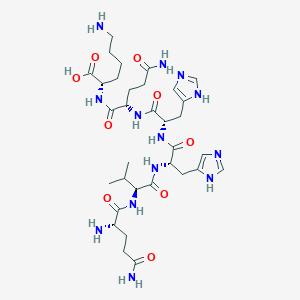

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
